molecular formula C19H17FN4O2 B2382408 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946302-68-7

2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No. B2382408
CAS RN: 946302-68-7
M. Wt: 352.369
InChI Key: CINIMXACGHYDSJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a type of benzamide derivative that has been synthesized through a series of chemical reactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide. One direction is to further study the mechanism of action of this compound and identify the specific enzymes that it inhibits. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a drug candidate. Additionally, future research could focus on developing more water-soluble derivatives of this compound to improve its in vivo administration.

Synthesis Methods

The synthesis of 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-fluoro-4-nitrobenzoic acid, which is reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the intermediate product. This intermediate product is then reacted with 6-methoxy-2-methylpyrimidin-4-amine to form the final product.

Scientific Research Applications

The scientific research application of 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is primarily in the field of drug discovery. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

2-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-21-17(11-18(22-12)26-2)23-13-7-9-14(10-8-13)24-19(25)15-5-3-4-6-16(15)20/h3-11H,1-2H3,(H,24,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINIMXACGHYDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

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